molecular formula C22H17FN2O3 B2748215 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide CAS No. 922081-87-6

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide

Katalognummer: B2748215
CAS-Nummer: 922081-87-6
Molekulargewicht: 376.387
InChI-Schlüssel: JHVAQMMVWRAOCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core, where the oxygen atom in the seven-membered ring distinguishes it from thiazepine analogs. The compound is substituted with an ethyl group at the 10-position and a 2-fluorobenzamide moiety at the 2-position.

Eigenschaften

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-2-25-18-9-5-6-10-20(18)28-19-12-11-14(13-16(19)22(25)27)24-21(26)15-7-3-4-8-17(15)23/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAQMMVWRAOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminoethanol and a suitable benzene derivative

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to ensure efficient and scalable synthesis. Quality control measures, including chromatographic and spectroscopic techniques, would be essential to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction could lead to the formation of amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure includes a dibenzo[b,f][1,4]oxazepin core, which is known for its diverse pharmacological properties. Compounds in this class have shown promise in various therapeutic areas:

  • Antidepressant Activity : Research indicates that derivatives of dibenzo[b,f][1,4]oxazepin can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide may have similar potential and warrants further investigation into its efficacy as an antidepressant .
  • Antiallergic Properties : Some related compounds have demonstrated the ability to inhibit histamine H1 receptors, which could position this compound as a candidate for treating allergic conditions.

Oncology

The biological activity of dibenzo[b,f][1,4]oxazepine derivatives has been explored in cancer research:

  • Inhibition of Mitochondrial Respiration : Similar compounds have been shown to inhibit oxidative phosphorylation by targeting mitochondrial complexes. This action can lead to increased reactive oxygen species (ROS) production and apoptosis in cancer cells, indicating a potential application for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide in cancer therapy.

Neurology

The modulation of dopamine receptors is another area of interest:

  • Dopamine Receptor Interaction : Some dibenzo[b,f][1,4]oxazepine derivatives selectively inhibit dopamine D2 receptors. This suggests that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide could be explored for its potential in treating neuropsychiatric disorders such as schizophrenia or bipolar disorder.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant properties of dibenzo[b,f][1,4]oxazepine derivatives found that specific modifications to the oxazepin structure enhanced serotonin receptor affinity. The findings suggest that similar modifications to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide could lead to compounds with improved antidepressant activity.

Case Study 2: Anticancer Potential

In vitro studies on related compounds have shown promising results in inhibiting cancer cell proliferation through mitochondrial targeting. Further research on N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide could confirm its role as an anticancer agent.

Wirkmechanismus

The mechanism by which N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide exerts its effects would depend on its biological targets. It may interact with specific enzymes or receptors, leading to downstream effects in cellular pathways. Molecular targets could include kinases, proteases, or other regulatory proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on core modifications, substituent effects, and biological activity.

Core Heteroatom Variations: Oxazepine vs. Thiazepine

Replacing the oxygen atom in the oxazepine core with sulfur yields dibenzo[b,f][1,4]thiazepine derivatives. This substitution alters electronic properties and binding affinities. For example:

  • BT2 (10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl carbamate): Exhibits anti-inflammatory effects by suppressing monocyte-endothelial cell adhesion .
  • ML304 (dibenzo[b,f][1,4]thiazepine carboxamide): Shows IC₅₀ = 190 nM for its target, while its optimized analog SBI-0797750 (IC₅₀ = 889 nM) demonstrates enhanced potency, underscoring the impact of core heteroatoms and substituents on activity .
Compound Name Core Structure Key Substituent IC₅₀ (nM) Reference
ML304 Thiazepine Pyrrolidinylmethyl carboxamide 190
SBI-0797750 Thiazepine Optimized substituent 889
BT2 Oxazepine Carbamic acid ethyl ester N/A

Substituent Modifications on the Benzamide/Sulfonamide Group

Variations in the aromatic substituent significantly influence physicochemical properties and bioactivity:

  • Target Compound (2-fluorobenzamide): The electron-withdrawing fluorine atom may enhance metabolic stability and binding specificity compared to non-halogenated analogs.
  • N-(10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) : Achieved an 83% synthesis yield, higher than analogs with bulkier substituents (e.g., 8b: 37% yield), indicating steric and electronic effects on reaction efficiency .
  • Sulfonamide Derivatives (e.g., F732-0087) : Replacing benzamide with sulfonamide groups (e.g., 4-isopropylbenzene sulfonamide) increases molecular weight (~436.53 g/mol) and likely alters solubility and target engagement .
Compound Name Substituent Type Molecular Weight (g/mol) Synthesis Yield Reference
Target Compound 2-fluorobenzamide ~381.39 (estimated) N/A -
8c 4-fluorophenylacetamide ~409.43 83%
F732-0087 4-isopropylsulfonamide 436.53 N/A

Alkyl Chain and Aromatic Modifications

  • 10-Ethyl vs. 10-Methyl Groups : Ethyl substitution at the 10-position (target compound) may improve lipophilicity and membrane permeability compared to methyl analogs (e.g., N-(10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide) .

Biologische Aktivität

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide can be represented as follows:

  • Molecular Formula : C20H22N2O
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 922029-14-9

This compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.

Pharmacological Profile

Research indicates that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide exhibits notable biological activities:

  • Dopamine D2 Receptor Antagonism :
    • The compound has been identified as a selective inhibitor of the dopamine D2 receptor. This receptor is crucial in the treatment of various neurological disorders, including schizophrenia and Parkinson's disease .
  • Antidepressant Effects :
    • Studies have suggested that derivatives of dibenzo[b,f][1,4]oxazepines possess antidepressant properties. The modulation of neurotransmitter systems may contribute to these effects .
  • Anticancer Activity :
    • Preliminary investigations indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide can be attributed to several mechanisms:

  • Receptor Binding : The compound's affinity for the dopamine D2 receptor suggests a competitive antagonistic action that may help in regulating dopaminergic signaling pathways.
  • Modulation of Neurotransmitter Levels : By influencing serotonin and norepinephrine levels, it may contribute to mood stabilization and alleviation of depressive symptoms.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Dopamine D2 AntagonismSelective inhibition observed in vitro
AntidepressantPositive effects noted in animal models
CytotoxicityInduced apoptosis in cancer cell lines

Case Study: Antidepressant Efficacy

In a controlled study involving animal models of depression, N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide demonstrated significant reductions in depressive behaviors compared to control groups. Behavioral assays indicated an increase in locomotion and anhedonia reversal, suggesting effective antidepressant properties .

Case Study: Cancer Cell Line Testing

A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.